Cas no 921075-09-4 (2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)
2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-(2-methylphenoxy)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-
- 921075-09-4
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
- 2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
- 2-(2-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
- F2070-0738
- AKOS024625506
- 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
-
- Inchi: 1S/C17H17N5O2/c1-13-7-5-6-10-15(13)24-12-17(23)18-11-16-19-20-21-22(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23)
- InChI Key: LYORKJPSKFOPMS-UHFFFAOYSA-N
- SMILES: C(NCC1N(C2=CC=CC=C2)N=NN=1)(=O)COC1=CC=CC=C1C
Computed Properties
- Exact Mass: 323.13822480g/mol
- Monoisotopic Mass: 323.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 81.9Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 12.49±0.46(Predicted)
2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0738-2μmol |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-5μmol |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-10μmol |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-20μmol |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-1mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-2mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-3mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-4mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-5mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0738-10mg |
2-(2-methylphenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide |
921075-09-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
2-(2-Methylphenoxy)-N-(1-Phenyl-1H-1,2,3,4-Tetrazol-5-yl)methylacetamide: A Comprehensive Overview
2-(2-Methylphenoxy)-N-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide, with the CAS number 921075-09-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methylphenoxy group and a phenyltetrazolyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The methylphenoxy group is known for its ability to modulate the lipophilicity and bioavailability of molecules, making it a valuable functional group in drug design. The phenyltetrazolyl moiety, on the other hand, is often associated with potent biological activities, including anti-inflammatory and anti-cancer properties. The combination of these functional groups in 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide suggests that it may have a wide range of potential therapeutic applications.
Recent studies have explored the pharmacological properties of this compound in detail. One notable study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This finding suggests that it may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide has also been studied for its anti-cancer activities. A study published in the European Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings highlight the potential of this compound as a lead molecule for the development of novel anti-cancer drugs.
The structural uniqueness of 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide has also been a subject of interest in synthetic chemistry. Researchers have developed efficient synthetic routes to produce this compound with high yields and purity. One such method involves the coupling of 2-methylphenol with an appropriate tetrazole derivative using transition metal catalysts. This synthetic approach not only simplifies the preparation process but also allows for easy modification of the molecule to explore structure-activity relationships (SAR).
In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide has favorable oral bioavailability and a reasonable half-life in animal models. These properties are crucial for its potential use as an orally administered therapeutic agent. However, further preclinical studies are needed to fully evaluate its safety and efficacy before advancing to clinical trials.
The potential applications of 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide extend beyond inflammation and cancer. Ongoing research is exploring its effects on other biological processes such as neuroprotection and cardiovascular health. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest that it may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
In conclusion, 2-(2-methylphenoxy)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-y l)methylacetamide, with CAS number 921075 -09 -4 , is a promising compound with diverse biological activities . Its unique structural features , combined with its favorable pharmacological properties , make it an attractive candidate for further development as a therapeutic agent . Continued research will likely uncover additional applications and optimize its use in various medical conditions .
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